molecular formula C17H13FN4O2 B4424601 N-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide

N-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide

Cat. No.: B4424601
M. Wt: 324.31 g/mol
InChI Key: ICAISFJGTSPGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide (molecular formula: C₁₇H₁₃FN₄O₂, molecular weight: 324.315 g/mol) is a heterocyclic compound featuring a fused pyrimido-benzimidazole core. The molecule contains a 4-fluorophenyl substituent attached to the carboxamide group at position 2 of the tetracyclic scaffold. Its structure is characterized by a partially saturated pyrimidine ring fused to a benzimidazole system, with a ketone group at position 4 . The compound’s stereochemistry is undefined, and its ChemSpider ID is 4695067, with CAS Registry Number 956182-97-1 .

Properties

IUPAC Name

N-(4-fluorophenyl)-4-oxo-2,3-dihydro-1H-pyrimido[1,2-a]benzimidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-10-5-7-11(8-6-10)19-16(24)13-9-15(23)22-14-4-2-1-3-12(14)20-17(22)21-13/h1-8,13H,9H2,(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAISFJGTSPGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=NC3=CC=CC=C3N2C1=O)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide differ primarily in the substituents on the phenyl ring or modifications to the heterocyclic core. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison of Analogs

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
N-(4-Fluorophenyl)-4-oxo-... (Target Compound) 4-F C₁₇H₁₃FN₄O₂ 324.315 Fluorine substituent enhances electronegativity and potential bioavailability
N-(4-Chlorophenyl)-4-oxo-... 4-Cl C₁₇H₁₃ClN₄O₂ 340.77* Chlorine substituent increases lipophilicity; may influence receptor binding
N-(4-Methylphenyl)-4-oxo-... 4-CH₃ C₁₈H₁₆N₄O₂ 320.3 Methyl group improves metabolic stability but reduces polarity
N-(Phenethyl)-2-oxo-... Phenethyl C₂₄H₂₂N₄O₂ 398.46* Extended alkyl chain may alter pharmacokinetics and target selectivity

*Calculated molecular weights based on formula.

Key Findings from Research

4-Chloro analogs exhibit higher lipophilicity (clogP ~3.5 vs. ~2.8 for 4-F), which may improve membrane permeability but reduce solubility .

Structural Modifications: Replacement of the phenyl group with a phenethyl moiety (as in ) increases steric bulk, which could hinder interactions with narrow binding pockets.

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via copper-mediated C–H amidation or multi-step cyclization reactions, with yields ranging from 22–86% depending on substituents .

Limitations in Current Data

  • No direct in vitro or in vivo activity data for the target compound are available in the provided evidence. Comparisons are inferred from structural analogs and related CRF1 antagonists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.